molecular formula C10H12N2O2 B14048548 [2,2'-Bifuran]-5,5'-diyldimethanamine

[2,2'-Bifuran]-5,5'-diyldimethanamine

Cat. No.: B14048548
M. Wt: 192.21 g/mol
InChI Key: SBSWYDYBTUKGNS-UHFFFAOYSA-N
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Description

[2,2’-Bifuran]-5,5’-diyldimethanamine is an organic compound characterized by the presence of two furan rings connected through a methylene bridge at the 5,5’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bifuran]-5,5’-diyldimethanamine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method is the reaction of 5-bromofuran-2-carbaldehyde with an amine under catalytic conditions. The reaction conditions often include the use of solvents like dioxane and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of [2,2’-Bifuran]-5,5’-diyldimethanamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bifuran]-5,5’-diyldimethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce furan-2,5-dimethanol derivatives.

Mechanism of Action

The mechanism of action of [2,2’-Bifuran]-5,5’-diyldimethanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,2’-Bifuran]-5,5’-diyldimethanamine is unique due to its specific methylene bridge connecting the furan rings, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

[5-[5-(aminomethyl)furan-2-yl]furan-2-yl]methanamine

InChI

InChI=1S/C10H12N2O2/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-4H,5-6,11-12H2

InChI Key

SBSWYDYBTUKGNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C2=CC=C(O2)CN)CN

Origin of Product

United States

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